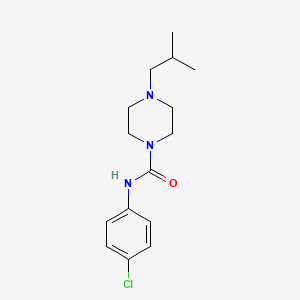![molecular formula C18H28N2O4S B4757911 3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4757911.png)
3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide
Descripción general
Descripción
"3-{4-[(diethylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide" is a compound that has been studied in various contexts due to its unique molecular structure and potential applications. The focus of this analysis is on its synthesis, molecular structure, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of compounds related to "this compound" often involves multi-step chemical processes. For instance, the synthesis of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was achieved using NMR and FT-IR spectroscopies, high-resolution mass-spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically complex. The structure is determined using techniques like X-Ray crystallography. For example, a related compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, was analyzed using FT-IR, NMR, UV–vis, and X-Ray single-crystal determination, revealing its crystallization in the monoclinic space group P21/c (Durgun et al., 2016).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, forming stable intermediates and end products. For example, N-phenyl-3-(phenylsulfonyl)propanamide treated with butyllithium forms a dianion, which reacts with aldehydes and ketones to produce γ-hydroxy amides and 5-alkyl-2(5H)-furanones (Tanaka, Wakita, Yoda, & Kaji, 1984).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, crystalline structure, and melting points, are crucial for understanding their behavior in different environments.
Chemical Properties Analysis
Chemical properties include reactivity with other compounds, stability under various conditions, and the formation of complexes or derivatives. For instance, 4-amino-N-[2 (diethylamino) ethyl] benzamide forms ion-associate complexes characterized by infrared spectra, NMR, and mass spectrometry (Mostafa et al., 2023).
Propiedades
IUPAC Name |
3-[4-(diethylsulfamoyl)phenyl]-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-3-20(4-2)25(22,23)17-10-7-15(8-11-17)9-12-18(21)19-14-16-6-5-13-24-16/h7-8,10-11,16H,3-6,9,12-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJKEOZKVLLZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



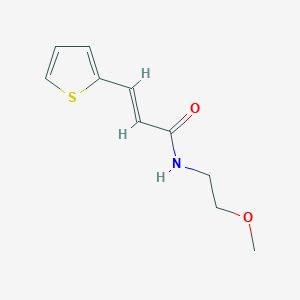
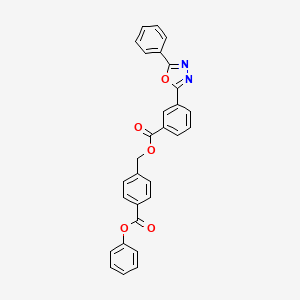
![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4757842.png)
![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)
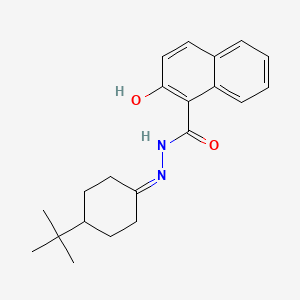
![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)
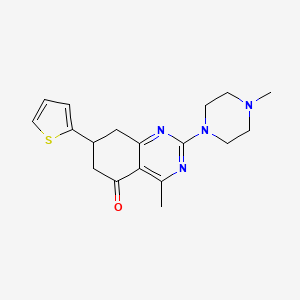
![1,3,5-trimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4757867.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4757905.png)

